Imidazo(1,2-a)pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)-
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Overview
Description
Imidazo(1,2-a)pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)- is a compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its wide range of applications in medicinal chemistry. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. The presence of chlorine atoms on the phenyl ring and the pyridine ring enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves various strategies such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, one common method involves the condensation of 2-aminopyridine with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, metal-free synthesis methods have been developed to reduce the environmental impact and cost of production .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acids, while reduction may produce imidazo[1,2-a]pyridine-3-propanols .
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, antituberculosis, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
- Imidazo[1,2-a]pyridine-3-carboxamides
- Imidazo[1,2-a]pyridine-3-propanols
- Imidazo[1,2-a]pyridine-3-carboxylic acids
Uniqueness
What sets imidazo[1,2-a]pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)- apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of chlorine atoms on both the phenyl and pyridine rings can enhance its potency and selectivity in various applications .
Properties
CAS No. |
88965-04-2 |
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Molecular Formula |
C16H13Cl2N3O |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
3-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide |
InChI |
InChI=1S/C16H13Cl2N3O/c17-11-3-1-10(2-4-11)16-13(6-7-14(19)22)21-9-12(18)5-8-15(21)20-16/h1-5,8-9H,6-7H2,(H2,19,22) |
InChI Key |
QGEHOVWWEAMDNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CCC(=O)N)Cl |
Origin of Product |
United States |
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